molecular formula C33H26F34N4O6S2 B15193613 1,3-Benzenedicarboxamide, N3-(2-(((heptadecafluorooctyl)sulfonyl)methylamino)ethyl)-N1-(2-(((heptadecafluorooctyl)sulfonyl)propylamino)ethyl)-4-methyl- CAS No. 73019-20-2

1,3-Benzenedicarboxamide, N3-(2-(((heptadecafluorooctyl)sulfonyl)methylamino)ethyl)-N1-(2-(((heptadecafluorooctyl)sulfonyl)propylamino)ethyl)-4-methyl-

Cat. No.: B15193613
CAS No.: 73019-20-2
M. Wt: 1284.7 g/mol
InChI Key: TZGYROAPHGJQIG-UHFFFAOYSA-N
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Description

1,3-Benzenedicarboxamide, N3-(2-(((heptadecafluorooctyl)sulfonyl)methylamino)ethyl)-N1-(2-(((heptadecafluorooctyl)sulfonyl)propylamino)ethyl)-4-methyl- is a complex organic compound characterized by its unique structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Benzenedicarboxamide, N3-(2-(((heptadecafluorooctyl)sulfonyl)methylamino)ethyl)-N1-(2-(((heptadecafluorooctyl)sulfonyl)propylamino)ethyl)-4-methyl- involves multiple steps. One common method involves the reaction of 1,3-benzenedicarboxylic acid with appropriate amines and sulfonyl chlorides under controlled conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and a catalyst like triethylamine to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

1,3-Benzenedicarboxamide, N3-(2-(((heptadecafluorooctyl)sulfonyl)methylamino)ethyl)-N1-(2-(((heptadecafluorooctyl)sulfonyl)propylamino)ethyl)-4-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols .

Scientific Research Applications

1,3-Benzenedicarboxamide, N3-(2-(((heptadecafluorooctyl)sulfonyl)methylamino)ethyl)-N1-(2-(((heptadecafluorooctyl)sulfonyl)propylamino)ethyl)-4-methyl- has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of 1,3-Benzenedicarboxamide, N3-(2-(((heptadecafluorooctyl)sulfonyl)methylamino)ethyl)-N1-(2-(((heptadecafluorooctyl)sulfonyl)propylamino)ethyl)-4-methyl- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Benzenedicarboxamide, N3-(2-(((heptadecafluorooctyl)sulfonyl)methylamino)ethyl)-N1-(2-(((heptadecafluorooctyl)sulfonyl)propylamino)ethyl)-4-methyl- is unique due to its heptadecafluorooctyl groups, which impart distinct physicochemical properties such as hydrophobicity and stability. These properties make it suitable for specialized applications in various fields .

Properties

CAS No.

73019-20-2

Molecular Formula

C33H26F34N4O6S2

Molecular Weight

1284.7 g/mol

IUPAC Name

3-N-[2-[1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctylsulfonyl(methyl)amino]ethyl]-1-N-[2-[1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctylsulfonyl(propyl)amino]ethyl]-4-methylbenzene-1,3-dicarboxamide

InChI

InChI=1S/C33H26F34N4O6S2/c1-4-9-71(79(76,77)33(66,67)29(56,57)25(48,49)21(40,41)19(36,37)23(44,45)27(52,53)31(61,62)63)11-8-68-16(72)14-6-5-13(2)15(12-14)17(73)69-7-10-70(3)78(74,75)32(64,65)28(54,55)24(46,47)20(38,39)18(34,35)22(42,43)26(50,51)30(58,59)60/h5-6,12H,4,7-11H2,1-3H3,(H,68,72)(H,69,73)

InChI Key

TZGYROAPHGJQIG-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCNC(=O)C1=CC(=C(C=C1)C)C(=O)NCCN(C)S(=O)(=O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)S(=O)(=O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

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